molecular formula C18H18N4O2 B10953708 N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-(3-methylphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide

N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-(3-methylphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B10953708
M. Wt: 322.4 g/mol
InChI Key: RGNXKSGZWCXNRR-UHFFFAOYSA-N
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Description

N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a furan ring, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the subsequent functionalization of the molecule. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Functionalization: The pyrazole ring can be further functionalized by introducing the furan and carboxamide groups through various organic reactions, such as nucleophilic substitution and amide formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-FURYLMETHYL)-N,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE: A similar compound with a sulfonamide group instead of a carboxamide group.

    N-(2-FURYLMETHYL)-N,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE: A compound with a similar structure but different functional groups.

Uniqueness

N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(3-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-4-[(3-methylphenyl)methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C18H18N4O2/c1-13-5-3-6-14(9-13)10-19-16-12-21-22(2)17(16)18(23)20-11-15-7-4-8-24-15/h3-10,12H,11H2,1-2H3,(H,20,23)

InChI Key

RGNXKSGZWCXNRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=NC2=C(N(N=C2)C)C(=O)NCC3=CC=CO3

Origin of Product

United States

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